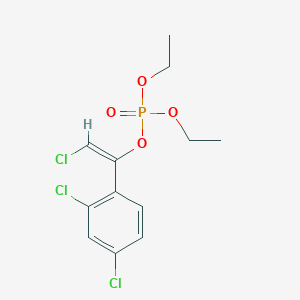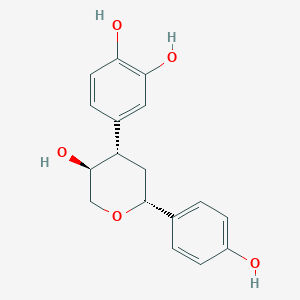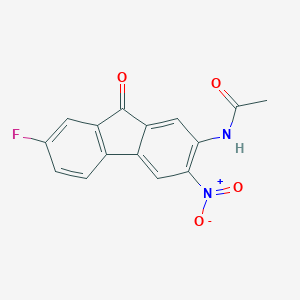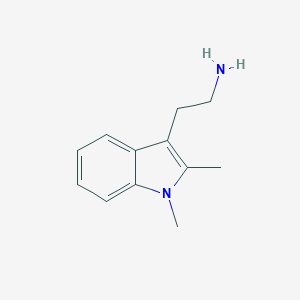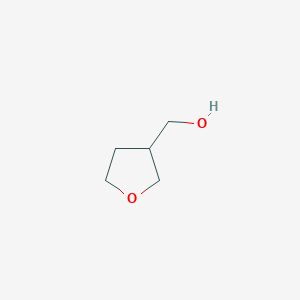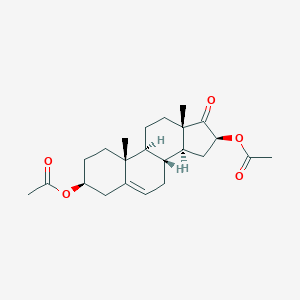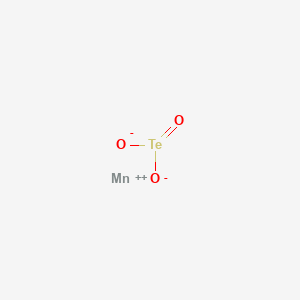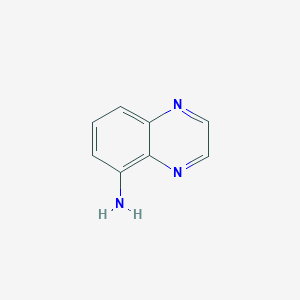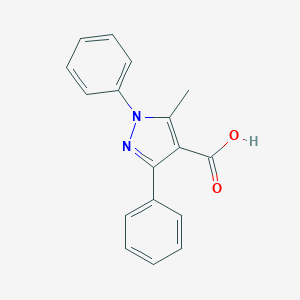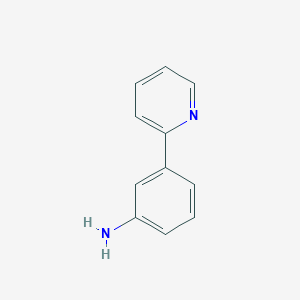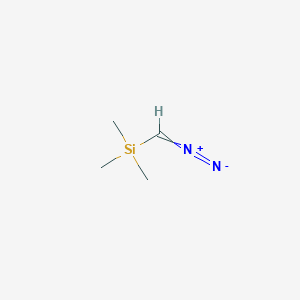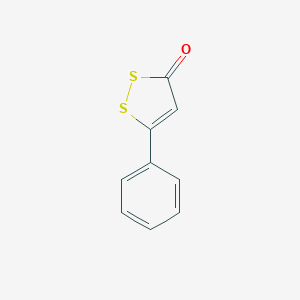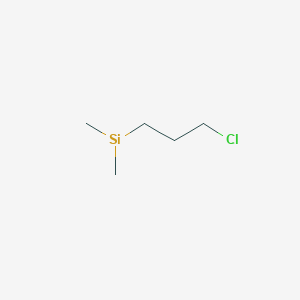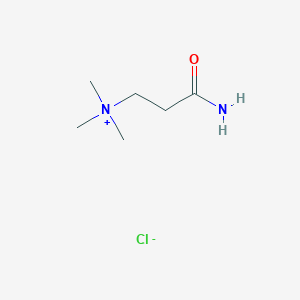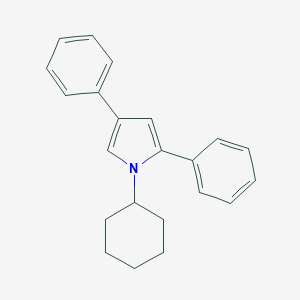
1-Cyclohexyl-2,4-diphenylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-2,4-diphenylpyrrole (CDPP) is a synthetic compound that has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. CDPP belongs to the pyrrole family, which is known for its diverse biological activities. CDPP has been explored extensively for its potential as a drug candidate, but its applications extend beyond the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-2,4-diphenylpyrrole is not fully understood, but it is believed to act through multiple pathways. 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer. 1-Cyclohexyl-2,4-diphenylpyrrole has also been shown to modulate the activity of ion channels such as TRPM8, which is involved in pain sensation.
Biochemische Und Physiologische Effekte
1-Cyclohexyl-2,4-diphenylpyrrole has been shown to possess several biochemical and physiological effects. 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 1-Cyclohexyl-2,4-diphenylpyrrole has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. Additionally, 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to possess analgesic properties by inhibiting pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclohexyl-2,4-diphenylpyrrole has several advantages for lab experiments. 1-Cyclohexyl-2,4-diphenylpyrrole is relatively easy to synthesize and has good stability under normal laboratory conditions. 1-Cyclohexyl-2,4-diphenylpyrrole also possesses a high degree of selectivity towards its target enzymes and ion channels. However, 1-Cyclohexyl-2,4-diphenylpyrrole has some limitations for lab experiments. 1-Cyclohexyl-2,4-diphenylpyrrole has low solubility in aqueous solutions, which can limit its bioavailability. 1-Cyclohexyl-2,4-diphenylpyrrole also has poor permeability across cell membranes, which can limit its effectiveness in vivo.
Zukünftige Richtungen
For research include exploring 1-Cyclohexyl-2,4-diphenylpyrrole's potential as a drug candidate, tool compound, and therapeutic agent for pain management.
Synthesemethoden
The synthesis of 1-Cyclohexyl-2,4-diphenylpyrrole involves the reaction of cyclohexanone, benzaldehyde, and pyrrole in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 1-Cyclohexyl-2,4-diphenylpyrrole. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-2,4-diphenylpyrrole has been studied for its potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and inflammation. 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to possess anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. 1-Cyclohexyl-2,4-diphenylpyrrole has also been studied for its potential in treating Alzheimer's disease by inhibiting the formation of amyloid-beta plaques, which are the hallmark of the disease. Additionally, 1-Cyclohexyl-2,4-diphenylpyrrole has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
15811-42-4 |
|---|---|
Produktname |
1-Cyclohexyl-2,4-diphenylpyrrole |
Molekularformel |
C22H23N |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
1-cyclohexyl-2,4-diphenylpyrrole |
InChI |
InChI=1S/C22H23N/c1-4-10-18(11-5-1)20-16-22(19-12-6-2-7-13-19)23(17-20)21-14-8-3-9-15-21/h1-2,4-7,10-13,16-17,21H,3,8-9,14-15H2 |
InChI-Schlüssel |
QOOAUXQGDNWSCY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(CC1)N2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
1-Cyclohexyl-2,4-diphenyl-1H-pyrrole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



